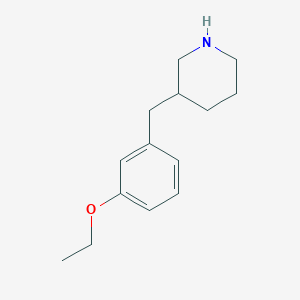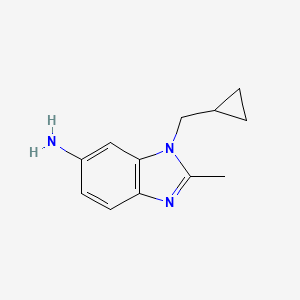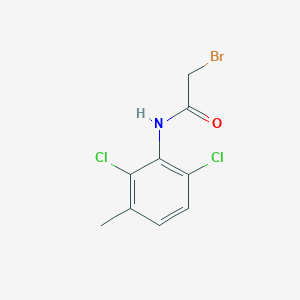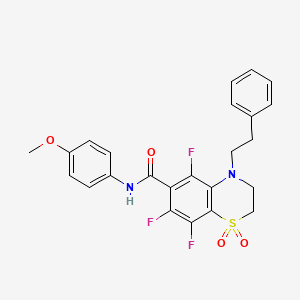
N-(2-Iodophenyl)pent-4-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodophenyl)pent-4-ynamide: is a compound that belongs to the class of ynamides, which are characterized by the presence of a triple bond adjacent to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)pent-4-ynamide typically involves the coupling of an amide with an alkyne. One common method is the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is advantageous due to its high regioselectivity and the ability to introduce diverse substituents .
Industrial Production Methods: For industrial production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method involves the use of trichloroethene as a two-carbon synthon, which is converted to dichloroacetylene under mildly basic conditions. The dichloroacetylene then reacts with the amide to form the ynamide .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Iodophenyl)pent-4-ynamide undergoes various types of reactions, including:
Cycloaddition: Formation of cyclic compounds through the addition of multiple bonds.
Cyclization: Intramolecular reactions leading to ring formation.
Substitution: Replacement of an atom or group in the molecule with another atom or group.
Oxidation and Reduction: Changes in the oxidation state of the molecule.
Common Reagents and Conditions:
Cycloaddition and Cyclization: Often mediated by Brønsted acids.
Substitution: Typically involves halogenation or other electrophilic reagents.
Oxidation and Reduction: Utilizes oxidizing agents like peroxides or reducing agents like hydrides.
Major Products: The major products formed from these reactions include various N-heterocycles and other structurally complex N-containing molecules .
Applications De Recherche Scientifique
N-(2-Iodophenyl)pent-4-ynamide has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of complex organic molecules and materials.
Mécanisme D'action
The mechanism by which N-(2-Iodophenyl)pent-4-ynamide exerts its effects involves the activation of the amide group, which facilitates various chemical transformations. The presence of the iodine atom enhances the reactivity of the molecule, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds without racemization .
Comparaison Avec Des Composés Similaires
Ynamides: A class of compounds with similar structures but different substituents.
N-(2-Bromophenyl)pent-4-ynamide: Similar structure with a bromine atom instead of iodine.
N-(2-Chlorophenyl)pent-4-ynamide: Similar structure with a chlorine atom instead of iodine.
Uniqueness: N-(2-Iodophenyl)pent-4-ynamide is unique due to the presence of the iodine atom, which significantly enhances its reactivity compared to its bromine and chlorine analogs. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Propriétés
Numéro CAS |
920985-80-4 |
|---|---|
Formule moléculaire |
C11H10INO |
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
N-(2-iodophenyl)pent-4-ynamide |
InChI |
InChI=1S/C11H10INO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h1,4-7H,3,8H2,(H,13,14) |
Clé InChI |
HRSXYCFQTDADED-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC(=O)NC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)

![N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide](/img/structure/B12622644.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)


![4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline](/img/structure/B12622674.png)
![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)

![N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)
